molecular formula C7H4BrCl2F B1451314 3,6-Dichloro-2-fluorobenzyl bromide CAS No. 916420-69-4

3,6-Dichloro-2-fluorobenzyl bromide

Cat. No.: B1451314
CAS No.: 916420-69-4
M. Wt: 257.91 g/mol
InChI Key: RXWLZGRXMKRFEH-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-fluorobenzyl bromide is a useful research compound. Its molecular formula is C7H4BrCl2F and its molecular weight is 257.91 g/mol. The purity is usually 95%.
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Biological Activity

3,6-Dichloro-2-fluorobenzyl bromide is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique structural features, including the presence of chlorine and fluorine atoms, contribute to its reactivity and potential biological applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

This compound (C7H5BrCl2F) is characterized by the following properties:

PropertyValue
Molecular Weight239.47 g/mol
Melting PointNot readily available
SolubilitySoluble in organic solvents
StructureStructure

The biological activity of this compound primarily stems from its ability to interact with various biomolecules. The bromine atom in the compound is highly reactive, facilitating nucleophilic substitution reactions. The presence of electron-withdrawing groups (chlorine and fluorine) alters the electronic properties of the molecule, enhancing its interaction with enzymes and proteins.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby reducing their catalytic activity. This mechanism is crucial for its application in studying enzyme kinetics and protein interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 8 µg/mL to 256 µg/mL depending on the specific bacterial target .

Case Study: Antibacterial Efficacy

A recent investigation into the antibacterial activity of structurally related compounds revealed that modifications to the benzyl ring significantly influenced their efficacy. For instance, derivatives with increased lipophilicity showed enhanced activity against Streptococcus pneumoniae, suggesting a structure-activity relationship (SAR) where halogen substitution plays a pivotal role in antimicrobial potency .

Enzyme Activity Assays

In biochemical assays, this compound has been utilized to study enzyme activities. It was found to effectively inhibit the activity of certain kinases and phosphatases, indicating its potential as a tool for probing cellular signaling pathways.

Applications in Research

The compound serves multiple roles in scientific research:

  • Biochemical Assays : Used for studying enzyme kinetics and protein interactions.
  • Organic Synthesis : Acts as a reagent in synthesizing other biologically active compounds.
  • Therapeutic Development : Investigated for potential applications as an antimicrobial agent or in cancer therapy due to its ability to inhibit specific cellular pathways.

Q & A

Q. Basic: What are the standard synthetic routes for preparing 3,6-dichloro-2-fluorobenzyl bromide?

Methodological Answer:
The synthesis typically involves bromination of a pre-functionalized toluene derivative. A common approach is radical bromination of 3,6-dichloro-2-fluorotoluene using N-bromosuccinimide (NBS) under UV light or with a peroxide initiator (e.g., AIBN). Alternatively, HBr in the presence of a Lewis acid (e.g., FeBr₃) may facilitate electrophilic substitution, though regioselectivity must be controlled due to competing halogen positions .
Key Considerations:

  • Precursor purity: Ensure the toluene derivative is free of meta-substituents that could hinder bromination.
  • Reaction monitoring: Use GC-MS to track bromine incorporation (retention time ~15–20 min under standard conditions) .

Q. Advanced: How do steric and electronic effects influence regioselectivity during halogenation steps in related benzyl bromide syntheses?

Methodological Answer:
In polyhalogenated systems, steric hindrance from bulky substituents (e.g., 3,6-dichloro groups) can direct bromination to the less hindered para position. Electronic effects from electron-withdrawing groups (e.g., fluorine at position 2) deactivate the ring, requiring harsher conditions (e.g., elevated temperatures or stronger brominating agents). For example, in 5-bromo-4-chloro-2-fluorotoluene , bromine preferentially occupies the meta position relative to chlorine due to steric repulsion .
Data Contradiction Analysis:

  • Conflicting reports on regioselectivity may arise from solvent polarity (e.g., THF vs. DCM) or catalyst choice. Cross-validate using DFT calculations or isotopic labeling .

Q. Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (CDCl₃) should show a singlet for the benzyl CH₂Br group (δ ~4.3–4.7 ppm), with splitting patterns reflecting adjacent fluorine and chlorine atoms. ¹⁹F NMR can confirm fluorine position (δ ~-110 to -120 ppm) .
  • GC-MS : Use a non-polar column (e.g., DB-5) with electron ionization (EI) to detect molecular ion clusters (m/z ~256–258 for [M]⁺) and fragmentation patterns .
  • Elemental Analysis : Target <0.5% deviation for C, H, and Br to confirm stoichiometry.

Q. Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Light Sensitivity : The benzyl bromide moiety is prone to photolytic degradation. Store in amber glass at -20°C under inert gas (argon) to prevent HBr release .
  • Moisture Sensitivity : Hydrolysis to the benzyl alcohol derivative can occur in humid environments. Use molecular sieves (3Å) in storage vials .
    Stability Testing Protocol:
  • Accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis (C18 column, acetonitrile/water gradient) to quantify degradation products .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of volatile HBr .
  • Spill Management : Neutralize spills with sodium bicarbonate or calcium carbonate, followed by adsorption using vermiculite .
  • Waste Disposal : Collect in halogenated waste containers labeled with Storage Class Code 8A (combustible corrosive) .

Q. Advanced: How can researchers resolve contradictions in reported reactivity or spectral data for halogenated benzyl bromides?

Methodological Answer:

  • Spectral Discrepancies : Cross-validate using orthogonal techniques (e.g., compare ¹³C NMR with DEPT-135 to distinguish CH₂Br from aromatic carbons). For GC-MS, ensure ionization energy (70 eV) matches literature conditions .
  • Reactivity Anomalies : Test under controlled atmospheres (e.g., anhydrous vs. ambient moisture) to identify confounding factors. For example, trace water may hydrolyze the bromide, altering reaction outcomes .

Q. Basic: What are the typical applications of this compound in organic synthesis?

Methodological Answer:

  • Nucleophilic Substitution : React with amines (e.g., piperazine) to form quaternary ammonium salts. Optimize solvent polarity (e.g., DMF for polar intermediates) .
  • Cross-Coupling : Use in Suzuki-Miyaura reactions with Pd catalysts (e.g., Pd(PPh₃)₄) to introduce the benzyl group into biaryl systems .

Q. Advanced: What strategies mitigate decomposition during catalytic coupling reactions involving this compound?

Methodological Answer:

  • Catalyst Selection : Bulky ligands (e.g., SPhos) reduce β-hydride elimination, a common decomposition pathway.
  • Temperature Control : Maintain reactions below 80°C to prevent thermal degradation. Monitor via in situ IR spectroscopy for C-Br bond integrity (stretch ~550 cm⁻¹) .

Properties

IUPAC Name

2-(bromomethyl)-1,4-dichloro-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2F/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWLZGRXMKRFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)CBr)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,6-Dichloro-2-fluorobenzyl bromide
3,6-Dichloro-2-fluorobenzyl bromide
3,6-Dichloro-2-fluorobenzyl bromide
3,6-Dichloro-2-fluorobenzyl bromide
3,6-Dichloro-2-fluorobenzyl bromide
3,6-Dichloro-2-fluorobenzyl bromide

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